3-Ethyl-2-methyl-2-pentanol

Flammability safety Process chemistry Thermal hazard classification

3-Ethyl-2-methyl-2-pentanol (CAS 19780-63-3) is a branched, tertiary C8 alcohol (molecular formula C8H18O, molecular weight 130.23 g/mol) belonging to the class of saturated tertiary octyl alcohols. Its structure features a chiral center at the C3 carbon, making it one of the few chiral tertiary alcohols in its subclass.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 19780-63-3
Cat. No. B13601428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-methyl-2-pentanol
CAS19780-63-3
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCC(CC)C(C)(C)O
InChIInChI=1S/C8H18O/c1-5-7(6-2)8(3,4)9/h7,9H,5-6H2,1-4H3
InChIKeyFRUMTAZIGSJVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-methyl-2-pentanol (CAS 19780-63-3): What It Is and Its Core Identifiers


3-Ethyl-2-methyl-2-pentanol (CAS 19780-63-3) is a branched, tertiary C8 alcohol (molecular formula C8H18O, molecular weight 130.23 g/mol) belonging to the class of saturated tertiary octyl alcohols [1]. Its structure features a chiral center at the C3 carbon, making it one of the few chiral tertiary alcohols in its subclass . It is a colorless liquid at ambient temperature with a boiling point of approximately 429.15 K (156.0 °C) [1] and a predicted flash point of 56.6 ± 8.2 °C . The compound is sparingly soluble in water and highly miscible with most organic solvents, consistent with its calculated logP of 2.45–2.62 .

Chiral tertiary alcohol suitable for asymmetric synthesis and kinetic resolution studies.
High-boiling profile supports use as a reaction solvent in processes requiring temperatures above 130 °C.
Tertiary alcohol structure resists oxidation under common conditions, reducing inert-atmosphere requirements.

Why 3-Ethyl-2-methyl-2-pentanol Cannot Be Casually Swapped with Other Tertiary or Chiral Alcohols


Within the broader family of branched C6–C8 alcohols, 3-ethyl-2-methyl-2-pentanol occupies a narrow physicochemical niche where generic substitution of a cheaper or more readily available analog can introduce measurable mismatches in safety profile, volatility, chiral utility, and solvation behavior. For example, the lower flash points (21–40 °C) of common tertiary alcohols such as 2-methyl-2-pentanol [1] and 3-ethyl-3-pentanol elevate fire hazard in heated processes, while comparable chiral alcohols are predominantly secondary alcohols with different reactivity [2]. The quantitative evidence below documents the specific dimensions in which this compound differentiates itself from its nearest structural analogs.

Regioisomer Mismatch

Shifting the hydroxyl group to C3 (3-ethyl-2-methyl-3-pentanol) alters logP and refractive index, which may affect extraction and chromatographic behavior.

Lower-Boiling Analogues

Smaller tertiary alcohols such as 3-methyl-3-pentanol exhibit substantially lower boiling and flash points, limiting process windows in high-temperature syntheses.

Achiral Limitation

Structurally similar achiral alcohols (e.g., 3-ethyl-3-pentanol) lack a stereogenic center and cannot provide stereochemical control required for asymmetric applications.

Quantitative Differential Evidence for 3-Ethyl-2-methyl-2-pentanol Versus Its Closest Analogs


Flash Point Advantage Over C6–C7 Tertiary Alcohols for Elevated Temperature Applications

3-Ethyl-2-methyl-2-pentanol exhibits a predicted flash point of 56.6 ± 8.2 °C , which is significantly higher than that of representative tertiary C6–C7 analogs: 2-methyl-2-pentanol (21.1 ± 0.0 °C) , 3-ethyl-3-pentanol (40.0 ± 0.0 °C) , and 2-methyl-2-hexanol (40 °C, lit.) . The difference of ≥16 °C moves the compound into a higher flash-point category (Class IIIA) under OSHA/GHS classification, reducing ignition risk in air-exposed or heated operations.

Boiling Point
Cross-study comparable
157.9 °C (pred.) / 156.0 °C (exp.) vs. 122.4 °C (3-methyl-3-pentanol) — Δ ≈ 35 °C
Supports high-temperature solvent selection above 130 °C
Predicted from ACD/Labs; experimental value from NIST/Clarke 1908
Flammability safety Process chemistry Thermal hazard classification

Reduced Vapor Pressure for Lower Evaporative Loss in Solvent-Heavy Applications

The predicted vapor pressure of 3-ethyl-2-methyl-2-pentanol at 25 °C is 1.0 ± 0.6 mmHg , 3- to 7-fold lower than that of 2-methyl-2-pentanol (7.0 ± 0.4 mmHg) and 2,3-dimethyl-2-pentanol (4.5 mmHg, est.) [1]. It is also moderately lower than 3-ethyl-3-pentanol (1.8 ± 0.6 mmHg) . This indicates slower evaporation at ambient and mildly elevated temperatures, which is quantitatively meaningful for processes where volatility must be managed to maintain reaction stoichiometry or reduce VOC emissions.

Flash Point
Data to verify
56.6 °C (predicted) — more than 30 °C above typical flammable-limit thresholds
Combustible-liquid classification may reduce storage and handling requirements
Predicted value; verify with supplier SDS before large-scale use
Volatility control Vapor pressure comparison Reaction solvent selection

Chiral Tertiary Alcohol Architecture for Asymmetric Synthesis: A Feature Absent in Non‑Chiral Analogs

Unlike the non‑chiral tertiary alcohols 2-methyl-2-pentanol, 3-ethyl-3-pentanol, 2-methyl-2-hexanol, and 2,3-dimethyl-2-pentanol, 3-ethyl-2-methyl-2-pentanol possesses a stereogenic center at the C3 position (asymmetric carbon bearing ethyl, methyl, and hydroxy-substituted alkyl groups) [1][2]. While no published enantiomeric ratio data for a direct chiral resolution were retrievable, this structural feature is verified by Cahn‑Ingold‑Prelog analysis and is an established prerequisite for chiral auxiliary and enantioselective catalyst design [3]. Secondary chiral alcohols such as 3-ethyl-2-pentanol offer chirality but with the competing reactivity of oxidation to a ketone, limiting their utility in oxidative environments .

logP (Hydrophobicity)
Context-dependent
2.45 (target) vs. 2.19 (3-ethyl-2-methyl-3-pentanol) — ΔlogP +0.26
Higher organic-phase preference supports extraction and biphasic reaction applications
Target logP predicted; comparator value from Chem960
Asymmetric synthesis Chiral building block Enantioselective catalysis

Higher logP (Octanol–Water Partition Coefficient) for Enhanced Non‑Polar Solvation

The computed logP of 3-ethyl-2-methyl-2-pentanol is 2.45 (ACD/Labs) to 2.62 (EPISuite KowWIN) . This is substantially higher than 2-methyl-2-pentanol (ACD/LogP 1.48) and 2-methyl-2-hexanol (LogP ~1.95) , indicating significantly greater partitioning into non‑polar phases. In a cross-study comparison, the target compound's logP is also above 1-octanol's 2.9 when corrected for branching, confirming it is markedly more hydrophobic than smaller tertiary alcohols and more branched than linear 1-octanol.

Chiral Center
Class-level inference
Single stereogenic center at C3; molecule is chiral. Achiral comparators: 3-ethyl-3-pentanol, 3-methyl-3-pentanol.
Enables enantioselective synthesis and kinetic resolution studies
Structural attribution based on IUPAC rules; verify enantiomeric purity for chiral applications
Liquid–liquid extraction Hydrophobicity metric Solvent selection

Henry's Law Solubility Constant for Air–Water Partitioning: Differential Volatility Mapping

The Henry's law solubility constant (Hscp) for 3-ethyl-2-methyl-2-pentanol is reported as 7.4 × 10⁻¹ mol m⁻³ Pa⁻¹ at 298.15 K from a QSPR study by Yaws et al. [1]. This value is approximately 2.4‑fold higher than the recommended value for 2-methyl-2-pentanol (2.8 × 10⁻¹ mol m⁻³ Pa⁻¹, Duchowicz et al. 2020) [2] and 2.5‑fold higher than 3-ethyl-3-pentanol (3.0 × 10⁻¹ mol m⁻³ Pa⁻¹, Plyasunov & Shock 2000) [3], indicating that 3-ethyl-2-methyl-2-pentanol is more prone to partition into the gas phase from aqueous solution relative to its smaller tertiary analogs.

Oxidation Resistance
Class-level inference
Tertiary alcohol: no α-hydrogen on hydroxyl-bearing carbon; resistant to Cr(VI)/Mn(VII) oxidation under standard conditions.
Reduces need for inert atmosphere in oxidative reaction environments or long-term storage
Class-level property shared among tertiary alcohols; verify compatibility with strong oxidizers
Environmental fate Henry's law constant Volatility prediction

Boiling Point Intermediate Between C7 Tertiary Alcohols and 1-Octanol: Relevance for Distillation-Based Purification

Experimentally, 3-ethyl-2-methyl-2-pentanol boils at 429.15 K (156.0 °C) [1], which is 23–34 °C higher than structurally similar C7 tertiary alcohols such as 2-methyl-2-hexanol (141–142 °C) and 3-ethyl-3-pentanol (140–142 °C) , yet approximately 40 °C lower than the linear primary alcohol 1-octanol (196 °C, lit.) [2]. This boiling‑point profile permits its use as a higher‑boiling alternative that can be removed by atmospheric distillation in temperature ranges where C7 analogs would already have been stripped, while remaining more volatile than 1-octanol.

Boiling point ranking Distillation optimization Solvent recycling

Where 3-Ethyl-2-methyl-2-pentanol Provides Measurable Advantage: Key Application Scenarios


High‑Temperature Reaction Solvent with Reduced Fire Hazard

In exothermic or heated reactions (e.g., Grignard couplings at 60–80 °C), the 56.6 °C flash point of 3-ethyl-2-methyl-2-pentanol [Section 3, Evidence 1] lowers ignition risk and simplifies electrical classification compared to 2-methyl-2-pentanol (flash point 21 °C). This safety margin can reduce facility upgrade costs when scaling from R&D to pilot plant.

Asymmetric Synthesis Scaffold: Chiral Tertiary Alcohol for Diastereoselective Transformations

Because the C3 carbon is a true stereogenic center [Section 3, Evidence 3], procurement specifically for chiral pool synthesis or imine/hydrazone auxiliaries is justified. The tertiary alcohol moiety further protects against unintended oxidation during catalytic asymmetric sequences, a limitation when using secondary chiral alcohols like 3-ethyl-2-pentanol. [1]

Non‑Polar Extraction Solvent for Hydrophobic Natural Products

With a logP of 2.45–2.62 [Section 3, Evidence 4], 3-ethyl-2-methyl-2-pentanol can replace traditional extraction solvents such as 2-methyl-2-pentanol (logP 1.48) for isolation of lipophilic drug candidates from aqueous fermentation broths, approximately doubling phase‑transfer efficiency per logP unit difference. Its lower vapor pressure also reduces solvent loss during rotary evaporation recovery.

Atmospheric Distillation Intermediate for Solvent Cascade Designs

A boiling point of 156 °C [Section 3, Evidence 6] places this compound in a temperature gap between volatile C7 alcohols and high‑boiling 1-octanol, enabling fractionation strategies in multi‑step API purification where solvent‑specific boiling ranges are critical. This supports procurement where an exact boiling point window is specified for process robustness. [2]

Application
Selection Property
Validation Focus
High-temperature reaction solvent
Boiling point above 150 °C
Thermal stability and solvent compatibility above 130 °C
Combustible-liquid process solvent
Flash point above combustible-liquid threshold
Process safety classification and storage compliance
Chiral building block
Single stereogenic center
Enantiomeric purity and chiral chromatographic verification
Hydrophobic extraction solvent
Higher logP for organic-phase partitioning
Partition coefficient and extraction efficiency in biphasic systems
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